N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
説明
This compound is a structurally complex acetamide derivative featuring a tricyclic thia-triazole core, a 3,4-difluorophenyl group, and a 4-propoxyphenylmethyl substituent. The tricyclic scaffold may enhance binding affinity to enzymatic pockets, while the difluorophenyl group likely improves metabolic stability and lipophilicity.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3S2/c1-2-12-36-18-8-5-16(6-9-18)14-33-26(35)24-23(19-4-3-11-30-25(19)38-24)32-27(33)37-15-22(34)31-17-7-10-20(28)21(29)13-17/h3-11,13H,2,12,14-15H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKPGOAPFLVIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms in the phenyl group may enhance its pharmacological properties through improved binding affinity to biological targets.
Research indicates that this compound acts as an inhibitor of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor proteins. This inhibition is significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides is a key pathological feature . By modulating gamma-secretase activity, this compound may help reduce amyloid plaque formation.
Biological Activity
In Vitro Studies:
- Cell Proliferation Inhibition: In vitro assays demonstrated that N-(3,4-difluorophenyl)-2-[[6-oxo-5-[(4-propoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction: The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased caspase activity and PARP cleavage in treated cells.
In Vivo Studies:
- Tumor Growth Inhibition: Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
A notable case study involved patients with chronic lymphocytic leukemia (CLL) who received treatment with this compound as part of a clinical trial. Results indicated a significant decrease in leukemic cell counts and improved patient outcomes when combined with standard therapies .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound shares functional groups with acetamide derivatives reported in , such as sulfanyl linkages and heterocyclic cores. Key comparisons include:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Fluorination typically slows hepatic metabolism, suggesting a longer half-life than non-fluorinated analogues .
- Synthetic Complexity : The tricyclic core may pose challenges in synthesis and scalability compared to simpler triazole derivatives.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution for introducing the thioacetamide group.
- Coupling reactions to attach the difluorophenyl and propoxyphenyl moieties.
- Purification via column chromatography or recrystallization.
Key parameters for optimization include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for coupling steps), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield improvements require monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
Cross-validation with computational simulations (e.g., DFT) enhances structural accuracy .
Q. How should researchers handle safety and stability concerns during experiments?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential acute toxicity and skin irritation.
- Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis of the thioether bond.
- Employ waste-neutralization protocols for sulfhydryl byproducts .
Advanced Research Questions
Q. How can computational methods aid in predicting this compound’s reactivity and biological interactions?
- Methodological Answer :
- Density functional theory (DFT) calculates transition states for sulfhydryl group reactions.
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes.
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for synthesis optimization.
Integrate computational data with experimental kinetics (e.g., SPR assays) to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curve normalization to account for assay variability (e.g., IC₅₀ discrepancies).
- Structural-activity relationship (SAR) analysis to isolate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups).
- Meta-analysis of published datasets with standardized controls (e.g., cell line viability protocols) .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Target deconvolution : Use CRISPR-Cas9 screens or proteomics (e.g., thermal shift assays) to identify binding partners.
- Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM ratios) under varying pH and ionic conditions.
- Metabolomics : Track downstream effects via LC-MS to map pathway perturbations .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to improve solubility while maintaining membrane permeability.
- Prodrug strategies : Modify the acetamide group for controlled release in vivo.
- Microsomal stability assays (e.g., liver microsomes) to assess metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
